N-(furan-2-ylmethylideneamino)-6-imidazol-1-ylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound with a unique structure that combines furan, hydrazine, imidazole, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with imidazole and pyridazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazine moiety can be reduced to form hydrazides.
Substitution: The imidazole and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrazides and reduced imidazole derivatives.
Substitution: Various substituted imidazole and pyridazine derivatives.
Scientific Research Applications
3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-pyridazin-1-yl)pyridazine
- 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Uniqueness
3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is unique due to its combination of furan, hydrazine, imidazole, and pyridazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10N6O |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethylideneamino)-6-imidazol-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C12H10N6O/c1-2-10(19-7-1)8-14-15-11-3-4-12(17-16-11)18-6-5-13-9-18/h1-9H,(H,15,16) |
InChI Key |
PCKYIDZKMAVOEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NNC2=NN=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.